molecular formula C16H32O B1596374 7-Hexadecanone CAS No. 45206-91-5

7-Hexadecanone

Cat. No.: B1596374
CAS No.: 45206-91-5
M. Wt: 240.42 g/mol
InChI Key: XMIMKDVDMTZIIW-UHFFFAOYSA-N
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Description

Contextualization within Ketone Chemistry Research

Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. 7-Hexadecanone, with the molecular formula C₁₆H₃₂O, is structurally defined by a 16-carbon chain with the carbonyl group located at the seventh carbon position. ontosight.ai This specific placement of the carbonyl group influences its physical properties, such as its moderate polarity and solubility characteristics—it is generally insoluble in water but soluble in organic solvents like ether and ethanol. ontosight.ai

In the broader context of ketone chemistry, this compound is a representative example of a long-chain aliphatic ketone. Its chemical behavior is typical of ketones, undergoing reactions such as reduction to its corresponding alcohol, 7-hexadecanol, and oxidation to form hexadecanoic acid. Common synthetic routes for this compound include the oxidation of the secondary alcohol 7-hexadecanol or the ketonization of fatty acid derivatives. Its well-defined structure makes it a useful reference material in analytical chemistry and a precursor in organic synthesis.

Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number45206-91-5 cas.orgnih.govscbt.com
Molecular FormulaC₁₆H₃₂O ontosight.aicas.orgnih.gov
Molecular Weight~240.43 g/mol nih.gov
IUPAC Namehexadecan-7-one nih.gov
SynonymsHexadecan-7-one, Hexylnonyl ketone ontosight.ai
Physical StateColorless to pale yellow liquid ontosight.ai
Boiling Point~308.15°C (estimate)
Melting Point~40-41°C
SolubilitySoluble in organic solvents (e.g., ethers, alcohols); insoluble in water ontosight.ai

Interdisciplinary Significance in Contemporary Research

The study of this compound extends beyond pure chemistry, showing considerable interdisciplinary importance.

Chemical Ecology and Entomology: In the field of insect biochemistry, long-chain aliphatic ketones are recognized for their role in chemical communication. While research has identified various ketones as insect pheromones, specific studies have highlighted the relevance of hexadecanones. For instance, research on the scarab beetle Hoplia equina identified several long-chain ketones, including 2-hexadecanone (B131148), as electroantennographically active compounds from female beetle volatiles. core.ac.uknih.govresearchgate.net Furthermore, studies on the migratory locust (Locusta migratoria) have shown that aliphatic ketones with C12-C17 carbon chains exhibit high binding affinities to an odorant-binding protein, LmigOBP1. This suggests a potential role for compounds like this compound in insect sensory systems.

Agricultural Science: Research into plant-based biopesticides has identified this compound as a naturally occurring bioactive compound. In a study on the extracts of the plant Bridelia micrantha, this compound was one of several compounds identified via Gas Chromatography-Mass Spectrometry (GC-MS). birjand.ac.ir The ethyl acetate (B1210297) extract and its fractions demonstrated potent fumigant toxicity against major stored-product insect pests like Tribolium castaneum, Sitophilus oryzae, and Rhyzopertha dominica. birjand.ac.ir This finding points to the potential of this compound as a component in biofumigants for managing postharvest losses. birjand.ac.ir Additionally, 2-hexadecanone has been detected in the volatile profile of different varieties of Brassica napus (rapeseed), a plant known to produce compounds involved in plant-insect interactions. gcirc.org

Industrial Applications: Beyond its biological significance, this compound serves as a versatile intermediate in the chemical industry. Its linear structure is valuable for the synthesis of specialty chemicals, including surfactants and plasticizers. It is also utilized in the fragrance and flavor industries to impart specific scents to products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadecan-7-one
Source PubChem
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InChI

InChI=1S/C16H32O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XMIMKDVDMTZIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60196433
Record name Hexadecan-7-one
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Molecular Weight

240.42 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

45206-91-5
Record name 7-Hexadecanone
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Record name Hexadecan-7-one
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Record name 7-Hexadecanone
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Synthetic Methodologies and Chemoenzymatic Transformations of 7 Hexadecanone

Chemical Synthesis Approaches

The chemical synthesis of 7-Hexadecanone, a long-chain aliphatic ketone, can be achieved through various established and advanced organic chemistry methodologies. These methods often focus on creating the 16-carbon backbone and introducing the ketone functional group at the C-7 position.

Derivatization Reactions for Analytical and Preparative Purposes

Derivatization is a crucial technique for the analysis of ketones like this compound. It involves chemically modifying the ketone to enhance its properties for analytical detection or to facilitate purification. royalsocietypublishing.org For instance, ketones can be reacted with specific reagents to form derivatives that are more volatile or have stronger absorption in spectroscopic analyses like Gas Chromatography-Mass Spectrometry (GC-MS).

Common derivatization reagents for carbonyl compounds include hydroxylamine, which forms oximes, and 2,4-dinitrophenylhydrazine (B122626) (DNPH), which produces hydrazones. royalsocietypublishing.org These reactions serve two main purposes: protecting the reactive carbonyl group and improving the compound's characteristics for separation and identification within complex mixtures. royalsocietypublishing.org For analytical purposes, derivatization can increase the molar absorptivity of the compound, making it easier to quantify using techniques like High-Performance Liquid Chromatography (HPLC). tandfonline.comresearchgate.net In some cases, silylation is employed, where an active hydrogen is replaced by a trimethylsilyl (B98337) group to increase volatility for GC analysis. core.ac.uk

Derivatization Goal Reagent Type Derivative Formed Analytical Advantage
Enhance volatility for GCSilylating agents (e.g., BSTFA)Trimethylsilyl etherImproved separation and detection
Improve spectroscopic detectionChromophoric agents (e.g., DNPH)HydrazoneIncreased UV-Vis absorbance
Protect carbonyl groupHydroxylamineOximeStability during further reactions

Condensation Reactions for Ketone Synthesis

Condensation reactions are a cornerstone of ketone synthesis, involving the joining of two molecules with the elimination of a smaller molecule, such as water. ebsco.com The aldol (B89426) condensation and its variations are classic examples used to form carbon-carbon bonds and build the carbon skeleton necessary for ketones. libretexts.org

The Knoevenagel condensation, a modification of the aldol condensation, reacts an aldehyde or ketone with a compound containing an active methylene (B1212753) group in the presence of a basic catalyst. sigmaaldrich.com This is followed by dehydration to yield an α,β-unsaturated ketone. sigmaaldrich.com Another relevant method is the Claisen-Schmidt reaction, which involves the condensation of a ketone with an aryl aldehyde to create α,β-unsaturated derivatives. libretexts.org While these are general methods, their application to a specific long-chain ketone like this compound would require careful selection of starting materials, such as a 6-carbon aldehyde and a 10-carbon component with an activated methylene group, or vice versa, followed by reduction of the resulting unsaturation if the saturated ketone is the target.

Condensation Reaction Reactants Intermediate/Product Key Feature
Aldol CondensationTwo aldehydes or ketonesβ-hydroxy aldehyde/ketoneForms a C-C bond at the α-carbon
Knoevenagel CondensationAldehyde/ketone + active methylene compoundα,β-unsaturated productInvolves dehydration
Claisen-Schmidt ReactionKetone + aryl aldehydeα,β-unsaturated derivativeA type of crossed aldol condensation

Advanced Organic Synthesis Techniques and Related Long-Chain Ketones

Modern organic synthesis offers more sophisticated methods for preparing long-chain ketones. Transition metal-catalyzed reactions, for example, provide efficient and selective ways to construct complex molecules. nih.gov One such approach is the Heck-type reaction, which can couple aryl reagents with alkenols. nih.govresearchgate.net

Other advanced methods include:

Oxidation of Secondary Alcohols: A common and direct method for synthesizing ketones is the oxidation of the corresponding secondary alcohol, in this case, 7-hexadecanol. wikipedia.org Reagents like pyridinium (B92312) chlorochromate (PCC) or those used in the Swern or Dess-Martin oxidations are effective for this transformation. rushim.ru

Friedel-Crafts Acylation: This reaction can be used to synthesize ketones by reacting an acyl chloride with an aromatic or aliphatic compound in the presence of a Lewis acid catalyst. For long-chain ketones, this might involve reacting a long-chain acyl chloride with an appropriate substrate.

Organometallic Reagents: The reaction of organocadmium or organocopper compounds with acid chlorides provides a route to ketones. wikipedia.org Similarly, Grignard reagents can react with nitriles, followed by hydrolysis, to yield ketones. wikipedia.org

Tetraalkynylstannanes: These organotin compounds can react with acyl chlorides under Lewis acid catalysis to form α,β-acetylenic ketones, which can be a precursor to saturated ketones upon hydrogenation. This method is noted as suitable for synthesizing long-chain acetylenic ketones. sciforum.net

Chemoenzymatic and Biocatalytic Routes

The use of enzymes and microorganisms offers a green and highly selective alternative to traditional chemical synthesis for producing this compound. These biocatalytic methods often proceed under mild conditions with high specificity.

Enzyme-Mediated Transformations (e.g., Oxidoreductases, Hydratases)

Enzymes are powerful catalysts for a variety of chemical transformations. Oxidoreductases and hydratases are two classes of enzymes particularly relevant to the synthesis and modification of ketones.

Oxidoreductases: This class of enzymes, which includes dehydrogenases, catalyzes oxidation-reduction reactions. For instance, an alcohol dehydrogenase can oxidize a secondary alcohol like 7-hexadecanol to form this compound. sci-hub.se Conversely, a ketone reductase can catalyze the reverse reaction, reducing this compound to 7-hexadecanol. sci-hub.se Studies have shown the hydrogenation of this compound to 7-hexadecanol using such enzymes. sci-hub.se

Hydratases: These enzymes catalyze the addition of water to a double bond. In the context of long-chain ketones, a hydratase could be part of a multi-step enzymatic cascade. For example, an unsaturated fatty acid can first be hydrated by a hydratase to form a hydroxy fatty acid. mdpi.comresearchgate.net This can then be oxidized by an alcohol dehydrogenase to the corresponding ketone. mdpi.comresearchgate.net Oleate (B1233923) hydratases, for instance, have been used to convert oleic acid to 10-hydroxystearic acid, which can then be oxidized to a ketone. mdpi.com

Enzyme Class Reaction Catalyzed Relevance to this compound Example Substrate/Product
Oxidoreductase (Alcohol Dehydrogenase)Alcohol Oxidation / Ketone ReductionDirect synthesis from 7-hexadecanol or reduction of this compound7-hexadecanol ↔ this compound
HydrataseAddition of water to a C=C bondInitial step in a cascade to produce a ketone from an unsaturated fatty acidOleic acid → 10-hydroxystearic acid

Microbial Fermentation and Conversion Processes

Microorganisms can be harnessed to produce a wide range of chemicals, including long-chain ketones, through fermentation or bioconversion processes. mdpi.com These processes can utilize renewable feedstocks and often operate under environmentally friendly conditions.

The biosynthesis of ketones in microbes can occur through pathways like the β-oxidation of fatty acids. asm.orgsandiego.edu In some cases, incomplete β-oxidation can lead to the accumulation of β-keto acids, which are then decarboxylated to form methyl ketones. asm.org While this typically produces methyl ketones, engineering these pathways could potentially lead to the synthesis of other long-chain ketones.

Some soil microorganisms, such as certain species of Arthrobacter, are known to produce ketones through the oxidation of alkanes. For example, Arthrobacter species can convert n-hexadecane to 3-hexadecanone (B95793) via the intermediate formation of hexadecanols. Similar microbial systems could potentially be developed or engineered for the specific production of this compound. Furthermore, microbial consortia are being explored for the conversion of simple carbon sources, like carbon monoxide, into more complex molecules through mutualistic interactions between different microbial species. nih.gov Such strategies could be adapted for the production of specific long-chain ketones.

Biological and Biomedical Research on 7 Hexadecanone

Investigation of Bioactivity Profiles

Research into the biological effects of 7-Hexadecanone, a long-chain aliphatic ketone, has revealed several areas of potential bioactivity. These investigations are part of a broader interest in the pharmacological potential of naturally occurring and synthetic ketones.

Studies have suggested that this compound may possess antimicrobial properties. Research indicates that ketones can exhibit activity against various pathogens. While specific comprehensive studies on this compound are still emerging, the broader class of ketones is known to have potential antimicrobial and antifungal effects. The mechanism is often attributed to their ability to interact with microbial cell membranes and proteins.

The potential anti-inflammatory effects of this compound are an area of active investigation. While direct evidence for this compound is still being established, related compounds and extracts containing ketones have shown anti-inflammatory properties. For instance, essential oils containing various ketones have demonstrated the ability to modulate inflammatory responses. Some studies have explored the anti-inflammatory potential of plant extracts containing a variety of compounds, including ketones, which have shown reductions in inflammatory markers. researchgate.netmdpi.com

The exploration of this compound for potential anticancer activities is an emerging field of research. elixirpublishers.com Studies on plant extracts containing a mixture of compounds, including various ketones, have shown some anticancer potential against certain cell lines. For example, an essential oil containing this compound demonstrated some activity against MCF-7 breast cancer cells. japsonline.com However, it is important to note that these are often complex mixtures, and the specific contribution of this compound to the observed effects requires further elucidation.

Anti-inflammatory Effects

Cellular and Molecular Mechanisms of Action

Understanding how this compound exerts its biological effects at the cellular and molecular level is crucial for its development in any potential therapeutic application.

Ketones, as a class of compounds, are known to influence cellular metabolism and signaling pathways. The carbonyl group in this compound allows it to potentially participate in various cellular reactions. It has been suggested that ketones can affect metabolic pathways and may interact with signaling molecules that regulate cellular processes. researchgate.net For instance, some long-chain metabolites are considered bioactive signaling molecules that can trigger physiological functions related to inflammation and other processes. researchgate.net

The chemical structure of this compound, particularly its ketone group, allows for potential interactions with biological macromolecules such as proteins and enzymes. It can form hydrogen bonds, which could potentially alter the activity of these macromolecules. While direct studies on this compound's interactions are limited, research on similar compounds suggests that ketones can interact with specific receptors or enzymes, thereby influencing microbial growth or other biological activities. smolecule.com

Role as a Precursor or Biomarker in Biological Processes

In biochemistry, a precursor is a compound that precedes another in a metabolic pathway, often being converted into a more functionally active or mature molecule. patsnap.comontosight.ai Research has identified specific instances where this compound functions as a precursor in enzymatic reactions.

One notable example is in the metabolism of polyunsaturated fatty acids by certain bacteria. The enzyme hydroxy fatty acid dehydrogenase (CLA-DH) from Lactobacillus plantarum has been shown to catalyze the hydrogenation of this compound. In this reaction, this compound serves as the substrate (precursor) and is converted into its corresponding alcohol, 7-hexadecanol. sci-hub.se This conversion is part of a broader metabolic pathway involved in fatty acid saturation. sci-hub.se

More generally, long-chain aliphatic ketones are recognized as intermediates in the microbial degradation of hydrocarbons. nih.gov For instance, the oxidation of n-alkanes can produce ketones and secondary alcohols. nih.gov Similarly, long-chain ketones, including isomers of hexadecanone, have been identified as metabolic byproducts during the biodegradation of polyethylene (B3416737) by bacteria such as Kosakonia cowanii. jmb.or.kr This positions compounds like this compound as potential intermediates or precursors in the catabolism of larger organic molecules in various ecosystems. nih.gov

The potential for this compound to serve as a biomarker is also an area of scientific interest. While specific biomarker applications for this compound are still under investigation, studies on its isomers provide valuable insights. For example, 2-Hexadecanone (B131148) has been detected in foods such as alcoholic beverages and cauliflowers, suggesting it could be a potential biomarker for the consumption of these products. hmdb.cafoodb.ca This raises the possibility that this compound could similarly serve as a biomarker for specific metabolic states, dietary intakes, or environmental exposures, pending further targeted research.

Comparative Biological Studies with Related Ketones and Lipid Derivatives

The biological activity and physical properties of this compound are often understood by comparing it with structurally related ketones and other lipid derivatives. These comparisons highlight how subtle changes in molecular structure, such as the position of the carbonyl group or the nature of the functional group, can lead to significant differences in biological function and chemical behavior.

Comparative Analysis with Ketone Isomers:

The position of the ketone group along the carbon chain is crucial for determining biological activity. A study on the surface motility of the bacterium Sinorhizobium meliloti demonstrated this structure-activity relationship. While methyl ketones like 2-tridecanone (B165437) (2-TDC) and 2-pentadecanone (B165419) (2-PDC) significantly promoted surface translocation, ketones with a more centrally located carbonyl group, such as 7-tridecanone (B47724) (7-TDC), did not induce this effect. researchgate.net This suggests that the biological effects of this compound would likely differ significantly from its methyl ketone isomer, 2-Hexadecanone.

Furthermore, metabolic pathways can differ between isomers. Microbial enrichment cultures from marine sediment have been shown to degrade hexadecan-2-one through a process involving carboxylation. nih.gov In contrast, this compound is metabolized to 7-hexadecanol via hydrogenation by certain Lactobacillus species. sci-hub.se

Physical properties also vary among isomers. Symmetrical ketones like this compound, where the carbonyl group is near the center of the carbon chain, tend to have different boiling points compared to their less symmetric counterparts, such as 5-Hexadecanone.

CompoundKey Biological/Chemical FindingReference
This compound Serves as a precursor to 7-hexadecanol in an enzymatic reaction catalyzed by CLA-DH from Lactobacillus plantarum. sci-hub.se
2-Hexadecanone Metabolized by marine microbes via carboxylation; identified as a potential food consumption biomarker. nih.govhmdb.cafoodb.ca
3-Hexadecanone (B95793) Occurs naturally in some plant essential oils and is produced by microbial oxidation of n-hexadecane.
7-Tridecanone (Shorter-chain analog) Did not promote surface motility in S. meliloti, unlike its 2-ketone isomer, highlighting the importance of carbonyl group position. researchgate.net

Comparative Analysis with Other Lipid Derivatives:

This compound is a lipid derivative, and its properties can be contrasted with other molecules in this class, particularly its corresponding alcohol and parent fatty acids. The primary difference between this compound and 7-hexadecanol is the functional group: a ketone versus a hydroxyl group. This change significantly impacts polarity; the hydroxyl group in the alcohol increases polarity and the potential for hydrogen bonding compared to the ketone. This is reflected in their roles in metabolic pathways, where the ketone can be a precursor to the alcohol through enzymatic reduction. sci-hub.se

When compared to a fatty acid like palmitic acid, which has a terminal carboxyl group, this compound lacks the acidic properties and has greater lipophilicity. These differences in structure and polarity are fundamental to their distinct roles in cellular metabolism and membrane structure. researchgate.net

CompoundMolecular ClassKey Differences in Properties/Function from this compound
This compound KetoneReference compound; moderately polar; functions as an enzymatic precursor to 7-hexadecanol.
7-Hexadecanol Secondary AlcoholContains a hydroxyl (-OH) group instead of a ketone; more polar than this compound; product of this compound hydrogenation.
Palmitic Acid (Hexadecanoic acid) Saturated Fatty AcidContains a terminal carboxyl (-COOH) group; more acidic and a fundamental component of more complex lipids like triacylglycerols and phospholipids.

Metabolic and Degradative Pathways of 7 Hexadecanone

Endogenous Metabolic Fates

Within organisms, 7-Hexadecanone is subject to metabolic conversions primarily linked to lipid metabolism. These processes can modify its structure and integrate it into central metabolic cycles.

While direct evidence for the metabolic pathway of this compound is specific, its structural similarity to fatty acids suggests its potential interaction with fatty acid metabolism. Fatty acid oxidation is a major energy-yielding process where fatty acids are broken down to produce acetyl-CoA. nih.govlibretexts.org This process involves a series of enzymatic reactions, including dehydrogenation, hydration, oxidation, and thiolysis. libretexts.org Long-chain fatty acids are activated to their acyl-CoA derivatives before being transported into the mitochondria for β-oxidation. nih.govlsuhsc.edu It is plausible that this compound, after potential modification, could enter this pathway. For instance, long-chain oxygenated hydrocarbons like 2-hexadecanone (B131148) have been identified as metabolites in contexts of lipid accumulation, alongside long-chain fatty acids. researchgate.net

Conversely, fatty acid synthesis involves the creation of fatty acids from acetyl-CoA and malonyl-CoA precursors. lsuhsc.edubasicmedicalkey.com This process occurs in the cytoplasm and involves a multi-enzyme complex. basicmedicalkey.com The synthesis of a ketone like this compound could potentially occur via modifications of intermediates in this pathway, or through alternative routes like the ketonization of fatty acid derivatives.

Table 1: Key Processes in Fatty Acid Metabolism Relevant to this compound

Metabolic Process Description Potential Relevance to this compound
β-Oxidation A catabolic process that breaks down fatty acids into acetyl-CoA, FADH₂, and NADH. nih.govlibretexts.org May be a degradation pathway for this compound or its metabolites, yielding energy.
Fatty Acid Synthesis An anabolic process that builds fatty acids from smaller precursors like acetyl-CoA. lsuhsc.edubasicmedicalkey.com Could be a source of precursors for the endogenous synthesis of this compound.

| Ketonization | A reaction that can form ketones from fatty acids or their derivatives. | A potential direct synthetic route for this compound from endogenous fatty acids. |

Hydroxylation and carboxylation are key enzymatic reactions that can increase the polarity of compounds like ketones, often as a first step in their metabolism.

Hydroxylation: This reaction introduces a hydroxyl (-OH) group into a molecule. In the context of lipid metabolism, fatty acid hydroxylases are known to act on fatty acids. google.com For instance, oleate (B1233923) can be hydroxylated to form ricinoleic acid. google.com It is conceivable that similar enzymes could hydroxylate this compound, potentially at carbons adjacent to the carbonyl group or at the terminal ends of the alkyl chains. This would increase its water solubility and prepare it for further degradation.

Carboxylation: This reaction adds a carboxyl group (-COOH), typically using bicarbonate or CO₂ as a carbon source. The carboxylation of ketones is a known activation step in their microbial degradation. karger.com For example, acetone (B3395972) is carboxylated to acetoacetate (B1235776) by acetone carboxylase in many bacteria. researchgate.netasm.orgnih.gov This reaction is often ATP-dependent. karger.comasm.org While primarily studied in microbes, analogous reactions could potentially occur in the endogenous metabolism of higher organisms to facilitate the breakdown of long-chain ketones.

Human gut microbiota possess a wide range of enzymes, including keto-reductases, which can reduce the ketone group of various xenobiotics. nih.govacs.orgresearchgate.netacs.org This highlights the enzymatic machinery present in the gut that is capable of modifying ketone structures.

Involvement in Fatty Acid Oxidation and Synthesis Cycles

Microbial and Environmental Biodegradation

In the environment, this compound is subject to breakdown by microorganisms, which play a vital role in its removal from various environmental compartments.

The biodegradation of ketones can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the specific mechanisms differ.

Aerobic Degradation: In the presence of oxygen, microorganisms can employ oxygenases to initiate the breakdown of ketones. d-nb.info One common pathway is a Baeyer-Villiger oxidation, where a monooxygenase inserts an oxygen atom adjacent to the carbonyl group, forming an ester. This ester can then be hydrolyzed into a fatty acid and an alcohol, which are readily metabolized. d-nb.info Another aerobic strategy is carboxylation to a β-keto acid, which can then be cleaved. karger.comd-nb.info

Anaerobic Degradation: In the absence of oxygen, a primary activation mechanism for ketones is carboxylation. karger.comresearchgate.net Studies on simpler ketones like acetone have shown that denitrifying or phototrophic bacteria carboxylate it to acetoacetate, which is then cleaved. karger.comnih.gov For long-chain ketones, this would likely be followed by a process similar to β-oxidation. Sulfate-reducing bacteria may use a different mechanism involving formylation. d-nb.info The degradation of the parent alkane, hexadecane (B31444), is known to occur under both aerobic and anaerobic denitrifying conditions by bacteria such as Pseudomonas aeruginosa. nih.gov

Several classes of microbial enzymes are implicated in the breakdown of ketones like this compound.

Table 2: Microbial Enzymes in Ketone Catabolism

Enzyme Class Function & Example Relevance to this compound
Carboxylases Add a carboxyl group. Acetone carboxylase converts acetone to acetoacetate. researchgate.netasm.org Likely involved in the initial activation of this compound under both aerobic and anaerobic conditions. karger.com
Monooxygenases Incorporate one oxygen atom into the substrate. Baeyer-Villiger monooxygenases convert ketones to esters. d-nb.info A key enzyme system for the aerobic degradation of this compound.
Keto-reductases Reduce the ketone group to a secondary alcohol. Enzymes from Clostridium bolteae can reduce various ketone-containing compounds. acs.orgacs.org Can transform this compound into 7-hexadecanol, altering its properties and subsequent metabolic fate.
Dehydrogenases Catalyze oxidation-reduction reactions. Alcohol dehydrogenases can oxidize the alcohol product of keto-reduction back to a ketone or further. nih.gov Interconverts ketone and alcohol forms, linking to fatty acid metabolic pathways.

| Hydrolases | Cleave chemical bonds with the addition of water. Esterases would hydrolyze the ester intermediate from Baeyer-Villiger oxidation. d-nb.info | Essential for the subsequent steps after the initial oxygenase attack in aerobic degradation. |

The fate of this compound in the environment is influenced by its physical-chemical properties and the characteristics of the surrounding matrix, such as soil or water.

Soil: As a hydrophobic compound, this compound is expected to adsorb to soil organic matter. Its biodegradation in soil will depend on the presence of competent microbial populations. Bacteria such as Pseudomonas, Rhodococcus, and Bacillus are known to degrade the related compound n-hexadecane in contaminated soils. ajol.info The degradation of polyethylene (B3416737) microplastics by Brevibacillus brevis has been shown to produce 2-hexadecanone, indicating ketones can be products of polymer degradation in soil. researchgate.net

Water: In aquatic systems, the low water solubility of this compound would lead to its partitioning to sediments and suspended organic particles. Biodegradation can occur in the water column and in sediments. Studies on dissolved organic matter show that its biodegradation is generally faster under aerobic than anaerobic conditions. csic.es The persistence of long-chain ketones has been noted, and they can be formed during the weathering of crude oil, becoming part of the oxygenated hydrocarbon residue. acs.org

The production of long-chain ketones from the ketonization of fatty acids is being explored as a source for renewable chemicals and biolubricants, which could increase their environmental presence. pjoes.comudel.edu The environmental impact of these bio-based ketones is an area of active research. udel.eduresearchgate.net

Advanced Analytical Techniques for 7 Hexadecanone

Chromatographic-Spectrometric Platforms

Chromatographic techniques are fundamental to separating 7-Hexadecanone from other components in a mixture before its identification and quantification by a spectrometer. The choice of platform depends on the complexity of the sample and the analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier and most common method for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netnih.gov In this technique, the sample is first vaporized and separated based on boiling point and polarity as it passes through a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For this compound (molar mass 240.42 g/mol ), the mass spectrum will show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 240. The primary fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. This leads to the formation of characteristic acylium ions. Another potential fragmentation is the McLafferty rearrangement, common in ketones with sufficiently long alkyl chains.

Identification is further confirmed by comparing the analyte's retention time—the time it takes to travel through the GC column—with that of a known standard analyzed under the same conditions. uobabylon.edu.iq

Table 1: Characteristic GC-MS Fragmentation Ions for this compound

m/z ValueProposed Fragment IonFragmentation Pathway
240[C₁₆H₃₂O]⁺Molecular Ion (Parent Peak)
155[CH₃(CH₂)₈CO]⁺Alpha-cleavage at C7-C8
113[CH₃(CH₂)₅CO]⁺Alpha-cleavage at C6-C7
86[C₅H₁₀O]⁺McLafferty Rearrangement
43[C₃H₇]⁺ or [CH₃CO]⁺Further fragmentation of alkyl chains

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry

While GC-MS is standard for volatile ketones, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) offers an alternative, particularly for analyzing environmental transformation products or when dealing with complex, non-volatile matrices. Direct analysis of this compound by HPLC is less common due to its volatility and hydrophobicity, which are better suited to GC.

However, HPLC-MS can be effectively employed through derivatization. ddtjournal.com Aldehydes and ketones can be reacted with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable, less volatile derivatives (hydrazones) that are readily ionizable and detectable by MS, often with enhanced sensitivity. researchgate.netcapes.gov.brtandfonline.com This approach is particularly useful in environmental studies for tracking the degradation pathways of the compound. Techniques such as atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are suitable ionization sources for such derivatives. researchgate.netresearchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex samples containing numerous isomers and overlapping peaks, such as essential oils or environmental extracts, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) provides vastly superior separation power. researchgate.netresearchgate.netsepsolve.com This technique uses two different GC columns connected in series by a modulator. sepsolve.com

The first-dimension column typically separates compounds based on their volatility (e.g., using a non-polar stationary phase), while the second-dimension column provides a rapid, orthogonal separation based on a different property, such as polarity. unito.it This results in a two-dimensional chromatogram where structurally related compounds, like different ketone isomers, are organized into distinct groups, allowing for much clearer identification and quantification. mdpi.com GCxGC, especially when coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS), is a powerful tool for resolving this compound from other co-eluting species that would be indistinguishable in a standard one-dimensional GC analysis. gcms.czfrontiersin.org

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of a purified compound. They provide detailed information about the molecule's carbon framework, hydrogen environments, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural determination. ontosight.ai It provides detailed information about the carbon skeleton and the chemical environment of each hydrogen and carbon atom in the this compound molecule.

¹³C NMR: The ¹³C NMR spectrum is characterized by a distinct signal for the carbonyl carbon (C7) in the downfield region, typically between 207 and 220 ppm. The other carbon atoms of the two alkyl chains (C1-C6 and C8-C16) will appear in the upfield aliphatic region (approximately 14-43 ppm).

¹H NMR: In the ¹H NMR spectrum, the protons on the carbons alpha to the carbonyl group (at C6 and C8) are the most deshielded and appear as a characteristic triplet around 2.4 ppm. The numerous methylene (B1212753) (-CH₂) groups of the long alkyl chains produce a large, complex multiplet signal between approximately 1.2 and 1.6 ppm. The terminal methyl (-CH₃) protons at C1 and C16 are the most shielded and appear as a triplet around 0.9 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)¹H Multiplicity
C7 (C=O)~211.0--
C6, C8~42.8~2.38Triplet (t)
C5, C9~23.9~1.55Multiplet (m)
C4, C10~29.2~1.28Multiplet (m)
C3, C11-C14~29.4 - 29.6~1.28Multiplet (m)
C2, C15~22.6~1.28Multiplet (m)
C1, C16~14.1~0.88Triplet (t)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. ontosight.ai For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This band is characteristic of aliphatic ketones and typically appears in the range of 1700-1750 cm⁻¹. uobabylon.edu.iqlibretexts.org Additional bands corresponding to the C-H stretching and bending vibrations of the long alkyl chains are also present.

Table 3: Key Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
2955 - 2850C-H StretchAlkyl (-CH₃, -CH₂)
1725 - 1705C=O StretchKetone (Carbonyl)
1470 - 1450C-H Bend (Scissoring)Methylene (-CH₂)
1375C-H Bend (Rocking)Methyl (-CH₃)
~720C-H Rock (Long Chain)-(CH₂)n- (n≥4)

Mentioned Compounds

Advanced Sample Preparation and Enrichment Strategies

To detect trace amounts of this compound in complex samples such as food, biological fluids, or environmental matrices, pre-concentration and enrichment steps are crucial. These strategies improve the signal-to-noise ratio and remove interfering compounds.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and sensitive sample preparation technique used for the extraction of volatile and semi-volatile organic compounds like this compound. jst.go.jpmdpi.com The method is based on the equilibrium partitioning of the analyte between the sample matrix, the headspace (the gas phase above the sample), and a stationary phase coated onto a fused silica (B1680970) fiber. mdpi.com The fiber is then thermally desorbed in the injection port of a gas chromatograph (GC) for separation and analysis, often by mass spectrometry (MS). jst.go.jpmdpi.com

The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time, and temperature. Research has shown that a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly effective for extracting a broad range of volatile compounds, including ketones. jst.go.jpnih.gov The optimization of extraction parameters is critical to maximize recovery and sensitivity. frontiersin.org For example, in the analysis of volatile compounds in food products, specific incubation times and temperatures are established to promote the release of analytes from the matrix into the headspace for adsorption by the fiber. jst.go.jpfrontiersin.org

The following table summarizes HS-SPME parameters used in studies for the extraction of ketones, including hexadecanones, from various matrices.

ParameterCondition 1 (Spiced Beef) jst.go.jpCondition 2 (Vegetable Oil) nih.govCondition 3 (Dry-Cured Ham) frontiersin.org
Fiber Type50/30 µm DVB/CAR/PDMSDVB/CAR/PDMSNot specified, but optimized
Equilibration/Incubation Time30 minNot specified60 min
Equilibration/Incubation Temperature60 °C20 °C (quantitation), 50 °C (identification)70 °C
Extraction TimeNot specifiedNot specified60 min
Extraction TemperatureNot specifiedNot specified70 °C
Desorption Time2 minNot specified4 min

Derivatization Techniques for Enhanced Detection

Chemical derivatization is a strategy employed to modify the chemical structure of an analyte to improve its analytical properties. royalsocietypublishing.orgresearchgate.net For this compound, derivatization serves two main purposes: it can protect the reactive carbonyl group and, more importantly, it can enhance detection by introducing moieties that are more responsive to specific analytical detectors, such as those used in UV-Vis spectrophotometry or mass spectrometry. researchgate.net

Several reagents are commonly used for the derivatization of aldehydes and ketones. royalsocietypublishing.orgresearchgate.net

2,4-Dinitrophenylhydrazine (DNPH): As mentioned previously, DNPH reacts with the carbonyl group of this compound to form a stable, colored 2,4-dinitrophenylhydrazone derivative. tandfonline.com This is particularly useful for detection by HPLC with a UV-Vis detector. tandfonline.com The reaction is robust and has been extensively used for the analysis of carbonyl compounds in various samples. tandfonline.com

Girard's Reagent T: This reagent reacts with ketones to form cationic hydrazone derivatives. royalsocietypublishing.org The key advantage of using Girard's Reagent T is that it introduces a permanent positive charge to the this compound molecule. This pre-charged property significantly enhances the ionization efficiency of the derivative during analysis by electrospray ionization-mass spectrometry (ESI-MS), leading to much higher sensitivity. royalsocietypublishing.org The derivatives can also be isolated from the sample matrix using column chromatography and then hydrolyzed back to the original ketone if further analysis is needed. royalsocietypublishing.org

The table below lists common derivatization reagents for ketones and their primary application for enhanced detection.

Derivatizing ReagentDerivative FormedAnalytical EnhancementPrimary Detection Method
2,4-Dinitrophenylhydrazine (DNPH) tandfonline.comtandfonline.com2,4-DinitrophenylhydrazoneForms a strong chromophoreUV-Visible Spectrophotometry, HPLC-UV
Girard's Reagent T royalsocietypublishing.orgCationic HydrazoneIntroduces a permanent positive chargeElectrospray Ionization-Mass Spectrometry (ESI-MS)
Hydroxylamine royalsocietypublishing.orgresearchgate.netOximeForms a stable derivative for GC analysisGas Chromatography (GC)

Environmental and Industrial Relevance of 7 Hexadecanone

Atmospheric Chemistry and Secondary Organic Aerosol Formation

The environmental significance of 7-Hexadecanone is closely linked to the atmospheric chemistry of its parent compounds, long-chain alkanes. These hydrocarbons, emitted from sources like vehicle exhaust and industrial processes, undergo complex reactions in the atmosphere that have implications for air quality.

Long-chain alkanes are a significant component of motor vehicle fuel and its combustion products. d-nb.info In the atmosphere, these hydrocarbons undergo oxidative degradation, primarily initiated by reaction with hydroxyl radicals (OH). copernicus.org This process is a key pathway for the formation of Secondary Organic Aerosols (SOA), which are microscopic particles that can affect climate, air quality, and public health. copernicus.org

The oxidation of n-alkanes is a multi-generational process. The initial reaction with OH radicals leads to the formation of a variety of oxygenated products, including ketones, alcohols, and hydroperoxides. d-nb.infonih.gov For instance, the photooxidation of n-dodecane under low-NOx conditions produces 1,4-hydroxy hydroperoxides which can then form hydroxy carbonyls. d-nb.info Ketones such as 3-Hexadecanone (B95793) have been identified as products formed during the atmospheric reactions of hydrocarbons. The photochemical oxidation of n-alkanes can generate ketones with the same number of carbon atoms as the parent alkane. nih.gov

These first-generation products can be sufficiently low in volatility to partition into the particle phase, contributing to SOA mass. d-nb.info Alternatively, they can undergo further gas-phase reactions, leading to more highly functionalized and less volatile compounds that also contribute to aerosol growth. copernicus.orgcopernicus.org The formation of ketones like this compound is a step in this complex cascade of atmospheric reactions.

Table 1: Examples of Compound Classes Formed During Atmospheric Oxidation of Long-Chain Alkanes

Precursor Compound Class Key Oxidant Primary Oxidation Products Secondary Oxidation Products
Long-Chain Alkanes (e.g., n-Hexadecane) Hydroxyl Radical (OH) Alkyl Radicals (R•) Peroxy Radicals (RO₂)
Peroxy Radicals (RO₂) Hydroperoxyl Radical (HO₂) Hydroperoxides (ROOH), Ketones, Alcohols Carbonyls, Carboxylic Acids
Alkoxy Radicals (RO•) Oxygen (O₂) Ketones, Aldehydes Dicarbonyls, Hydroxy Carbonyls

The formation of SOA from long-chain alkanes presents a significant challenge for air quality models. nsw.gov.aumeersens.com These models aim to predict pollutant concentrations, but the chemical complexity and numerous reaction pathways involved in SOA formation introduce uncertainties. copernicus.orgmit.edu Accurately representing the multigenerational oxidation chemistry and the partitioning of thousands of different semi-volatile products between the gas and particle phases is computationally intensive. copernicus.orgcopernicus.org

Explicit chemical models like the Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A) are used to simulate the detailed gas-phase chemistry of n-alkane oxidation and subsequent SOA formation. copernicus.org These models must account for the properties of intermediate products, including ketones like this compound. The molecular structure and volatility of these oxidation products are critical parameters that determine whether they will condense to form aerosols. copernicus.org

For example, models show that for SOA derived from n-hexadecane, the aerosol is composed mostly of less functionalized first-generation products. copernicus.org The inclusion of detailed reaction mechanisms and the physical properties of compounds like this compound are crucial for improving the accuracy of air quality predictions and for developing effective strategies to mitigate particulate matter pollution. nsw.gov.aumit.edu

Oxidative Degradation of Hydrocarbons in the Atmosphere

Industrial Applications and By-products

This compound holds relevance in several industrial contexts, both as a useful chemical intermediate and as an unintended by-product of degradation processes.

This compound is not typically a primary component of fresh lubricants, but it has been identified as a breakdown product. unl.pt Lubricants, especially those used in high-temperature and high-pressure environments like jet engines, are subject to thermal and oxidative degradation. unl.ptstrategicreliabilitysolutions.com The base oils, often composed of long-chain hydrocarbons (paraffinic oils), can oxidize during service. jetlube.com

This degradation process involves the formation of free radicals that attack the base oil, leading to the formation of various oxidized products, including ketones. strategicreliabilitysolutions.com Studies simulating the aging process of aviation lubricant oils have detected this compound in the resulting oil vapors, alongside other ketones, carboxylic acids, and aromatic hydrocarbons. unl.pt In experiments involving the oxidation of hexadecane (B31444) in the presence of water and metal catalysts (iron and manganese), hexadecanone was found to be a significant metabolite. emerald.com The formation of these insoluble oxidation products can lead to deposits and varnish, which may impair machinery function. strategicreliabilitysolutions.comemerald.com

Table 2: Selected Degradation Products Identified in Used Aviation Lubricant Oils

Compound Name CAS Number Compound Class
This compound 45206-91-5 Ketone
7-Pentadecanone 6064-38-6 Ketone
7-Tridecanone (B47724) 462-18-0 Ketone
N-Phenyl-1-naphthylamine 90-30-2 Amine (Antioxidant)
Naphthalene 91-20-3 Aromatic Hydrocarbon

Source: Adapted from a study on the ageing process in aviation lubricant oils. unl.pt

There is growing interest in producing chemicals from renewable feedstocks to reduce reliance on fossil fuels. earth.org this compound and other long-chain ketones can be synthesized from biomass-derived resources. One prominent pathway is the ketonization of carboxylic acids, which can be obtained from the fermentation or hydrolysis of biowaste, vegetable oils, and animal fats. rsc.orggoogle.com

For example, research has demonstrated the production of a range of hydrocarbons and oxygenates, including isomers of hexadecanone, from the catalytic processing of biomass-derived mixed acids. rsc.org Patents describe methods for converting various feedstocks, including corn oil, soybean oil, and lecithin, into hydrocarbon products that contain compounds like 2-Hexadecanone (B131148), under high-temperature and pressure conditions with a catalyst. google.com Furthermore, microbial processes offer a potential route; some soil bacteria are known to produce ketones through the oxidation of n-alkanes. Anaerobic microbial cultures have also been shown to degrade hexadecan-2-one, suggesting a role for ketones in biological pathways that could be harnessed for production. nih.gov

As a long-chain aliphatic ketone, this compound serves as a versatile chemical intermediate. Its carbonyl group can undergo various chemical reactions, such as reduction to form 7-hexadecanol or oxidation to yield carboxylic acids. These reactions allow it to be a building block for more complex molecules. It is used in the synthesis of specialty chemicals, surfactants, and plasticizers.

In the realm of renewable fuels, long-chain ketones are being evaluated as potential components for diesel-like fuels. concawe.eu The conversion of oxygenated hydrocarbons derived from biomass can yield ketones and other compounds in the diesel fuel range (C12-C24). google.com While some studies focus on mixtures of compounds, the properties of individual ketones like hexadecanone isomers are relevant. For instance, in one study, 2-hexadecanone was considered as a potential renewable diesel component. concawe.eu The production of such ketones from biomass offers a pathway to advanced biofuels that could help decarbonize the transportation sector. concawe.euufrgs.br

Future Research Directions and Translational Perspectives

Novel Synthetic Routes and Sustainable Production

The development of innovative and environmentally friendly methods for synthesizing 7-Hexadecanone is a key area of ongoing research. Traditional synthesis methods, such as the oxidation of secondary alcohols like 7-hexadecanol using reagents like chromium trioxide, or the Friedel-Crafts acylation using palmitoyl (B13399708) chloride, often involve harsh conditions, hazardous materials, and may result in significant waste. Future research is focused on overcoming these limitations through greener and more efficient catalytic processes.

Emerging synthetic strategies aim to improve yield, reduce energy consumption, and utilize renewable feedstocks. ipoint-systems.com One promising approach involves the catalytic dehydrogenation of hexadecanal, which can produce a high-purity product, though it often requires expensive catalysts like palladium or platinum. Another avenue of exploration is the ketonization of fatty acid derivatives through decarboxylation, which offers a potentially more sustainable route. The optimization of reaction parameters such as temperature, solvent polarity, and catalyst loading is crucial for maximizing yield and purity in these novel routes.

Sustainable production is a major goal, pushing for the integration of biocatalysis and renewable resources. ipoint-systems.commanufacturing-today.com The use of enzymes or whole-cell biocatalysts for the oxidation of n-hexadecane, as seen with some microbial species like Arthrobacter, presents a potential pathway for the green synthesis of long-chain ketones. Research into microbial fermentation and enzymatic transformations could lead to the production of this compound from renewable starting materials, aligning with the principles of a circular economy and reducing the environmental footprint of its manufacturing process. manufacturing-today.comneuralconcept.com The development of these bioprocesses would represent a significant step towards the sustainable industrial production of this compound.

Table 1: Comparison of Synthetic Routes for this compound

Synthesis Method Precursors Reagents/Catalysts Key Conditions Advantages Disadvantages
Oxidation of 7-hexadecanol 7-hexadecanol Potassium permanganate, Chromium trioxide Acidic medium, controlled temperature Industrially scalable Risk of over-oxidation, use of hazardous materials
Dehydrogenation of Hexadecanal Hexadecanal Palladium or Platinum catalysts Elevated temperature, inert atmosphere High purity product Requires expensive catalysts
Friedel-Crafts Acylation Palmitoyl chloride, Phenol Aluminium chloride Optimal temperature 60–80°C High yield (up to 70%) Use of hazardous solvents like nitrobenzene

| Microbial Oxidation | n-hexadecane | Arthrobacter species | Fermentation conditions | Utilizes renewable feedstock, environmentally friendly | Potentially lower yields and complex purification |

Deeper Elucidation of Biological Roles and Therapeutic Potential

While this compound is utilized as an intermediate in various chemical syntheses, its specific biological roles are not yet fully understood, presenting a fertile ground for future investigation. Preliminary research suggests that long-chain aliphatic ketones, including isomers of hexadecanone, possess a range of biological activities. smolecule.com These compounds have been identified in plant essential oils and are studied for their potential antimicrobial, anti-inflammatory, and insect-modulating properties. smolecule.com For instance, some studies have shown that related ketones exhibit moderate antibacterial activity, making them candidates for further pharmaceutical research. smolecule.com

The therapeutic potential of this compound is an emerging area of interest. Research is ongoing to explore its effectiveness against various pathogens. Studies on similar compounds have indicated antimicrobial and antifungal properties, with mechanisms potentially involving the disruption of cellular membranes and interaction with proteins and enzymes. The ability of the ketone group to form hydrogen bonds suggests it may alter the activity of biological molecules, a characteristic that is being explored for the development of new drugs. The investigation into its potential anti-inflammatory and anticancer properties is also warranted, given the activities observed in structurally related ketones.

Further research is needed to isolate and identify the specific effects of this compound and to understand its mechanism of action at a molecular level. This includes studying its interactions with specific cellular targets and signaling pathways. Elucidating these mechanisms could unlock its potential for various therapeutic applications, from new antimicrobial agents to modulators of cellular processes in other diseases.

Table 2: Investigated Biological Activities of Hexadecanone Isomers and Related Ketones

Biological Activity Organism/System Studied Observed Effect Potential Application
Antimicrobial Various bacterial and fungal strains Inhibition of pathogen growth Development of new antibiotics and antifungals
Anti-inflammatory Cellular models Modulation of inflammatory pathways Treatment of inflammatory conditions
Insecticidal/Pest Repellent Various insect species Modulation of insect behavior Development of biopesticides

| Antiplasmodial | Plasmodium species | Inhibition of parasite growth | Antimalarial drug development |

Advanced Analytical Tool Development for In Situ Monitoring

The ability to monitor chemical reactions and processes in real-time is crucial for optimization and control. The development of advanced analytical tools for the in situ monitoring of this compound is an important research direction. spectroscopyonline.commt.com Such tools would allow for the continuous tracking of its formation during synthesis or its concentration in biological and environmental systems without the need for sample extraction, which can perturb the system. spectroscopyonline.com

Spectroscopic techniques are at the forefront of in situ monitoring. mt.com Methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products in a reaction mixture. researchgate.netnih.gov Interfacing these spectrometers with reaction vessels, including microwave reactors, enables the continuous observation of the reaction progress, helping to determine optimal reaction times and conditions. nih.gov For a compound like this compound, these techniques can monitor the disappearance of the precursor's functional groups and the appearance of the ketone carbonyl group.

Beyond synthesis, developing sensors for in situ detection in complex matrices is a significant challenge. This could involve the design of specific probes for use with techniques like gas chromatography-mass spectrometry (GC-MS) or the development of novel sensor technologies. For instance, fiber-optic probes coupled to a spectrophotometer could be employed for remote and continuous measurement. researchgate.net Another promising area is the development of biosensors, which could offer high selectivity and sensitivity for monitoring this compound in biological fluids or environmental samples. These advanced analytical tools are essential for efficient process development, quality control, and for studying the compound's behavior in dynamic systems. spectroscopyonline.com

Table 3: Analytical Techniques for Monitoring this compound

Analytical Technique Principle Application for this compound Advantages for In Situ Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by chromatography, identification by mass-to-charge ratio Identification and quantification in complex mixtures High sensitivity and specificity, but typically requires sample extraction
Fourier Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations Monitoring the formation of the carbonyl group during synthesis Real-time, non-destructive, provides structural information
Raman Spectroscopy Inelastic scattering of monochromatic light Real-time reaction monitoring, complementary to FTIR Can be used with aqueous solutions, fiber-optic probes allow for remote sensing

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of nuclear spins with an external magnetic field | Structural elucidation and purity assessment | Provides detailed structural information, but lower sensitivity and higher cost for in situ setups |

Environmental Remediation and Ecotoxicological Studies

As with many industrial chemicals, understanding the environmental fate and potential toxicity of this compound is crucial. Future research must address its persistence, degradation, and impact on ecosystems. While specific data on this compound is limited, studies on related long-chain hydrocarbons and ketones provide a basis for investigation. For instance, n-hexadecane, a related alkane, is a component of crude oil and is used as a model substrate in biodegradation studies. mdpi.com Microorganisms, including certain yeasts and bacteria, have been shown to degrade n-hexadecane, suggesting that bioremediation could be a viable strategy for environments contaminated with similar long-chain compounds. mdpi.com

Research into the environmental remediation of sites contaminated with this compound could explore several technologies. Bioremediation, which utilizes microorganisms to break down contaminants, is a promising and environmentally friendly approach. environmentalworks.com This could involve bioaugmentation (introducing specific microbes) or biostimulation (enhancing the activity of native microbes). Other potential remediation techniques include soil vapor extraction and chemical oxidation, which have been applied to other organic contaminants. saedacco.comwithersravenel.com The effectiveness of these methods would need to be evaluated specifically for this compound, considering factors like soil type and contaminant concentration.

Ecotoxicological studies are necessary to determine the potential harm of this compound to various organisms. pjoes.com This involves assessing its toxicity to representative species from different trophic levels, such as algae, invertebrates (like Daphnia magna), and fish. Such studies help in establishing environmental quality standards and in assessing the risks associated with its release into the environment. scbt.com Understanding the ecotoxicological profile of this compound is essential for ensuring its safe production and use, and for developing effective strategies to mitigate any potential environmental impact. peercommunityin.org

Table 4: Potential Environmental Remediation and Ecotoxicological Considerations

Area of Study Key Research Questions Relevant Methodologies
Biodegradation Can microorganisms degrade this compound? What are the degradation pathways and products? Microbial culture studies, analysis of metabolites by GC-MS, respirometry.
Remediation Technologies What are the most effective methods for cleaning up this compound spills (e.g., bioremediation, chemical oxidation)? Pilot-scale testing of remediation techniques, monitoring of contaminant levels over time.
Acute and Chronic Toxicity What are the short-term and long-term effects of this compound on aquatic and terrestrial organisms? Standardized ecotoxicity tests (e.g., OECD guidelines) on various species.

| Bioaccumulation Potential | Does this compound accumulate in the tissues of organisms? | Measurement of the octanol-water partition coefficient (Kow), bioaccumulation studies in fish. |


Q & A

Q. What frameworks are recommended for analyzing contradictions in multi-omics studies involving this compound’s metabolic effects?

  • Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic data via pathway enrichment tools (e.g., KEGG, MetaboAnalyst). Use network pharmacology to identify hub targets and resolve conflicting pathway activations. Apply machine learning (random forests, SVMs) to classify dose-dependent effects and outliers .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies, particularly in synthetic protocols?

  • Methodological Answer : Document all experimental parameters (e.g., stirring rate, solvent grade) in public repositories like Zenodo or protocols.io . Share raw spectroscopic data and chromatograms as supplementary files. Collaborate with third-party labs for inter-laboratory validation, adhering to FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.